1-Azido-2-iodoethane
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Overview
Description
1-Azido-2-iodoethane is an organic compound with the molecular formula C2H4IN3. It consists of an ethane chain with an azide group (N3) attached to one carbon and an iodine atom attached to the other carbon. This compound is notable for its bifunctional nature, combining both azide and iodide functionalities, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 1-Azido-2-iodoethane typically involves the reaction of halides with sodium azide (NaN3) to introduce the azide group, followed by subsequent halogen replacement to introduce iodine. For example, chloroethane or bromoethane can be reacted with sodium azide to form 1-azido-2-chloroethane or 1-azido-2-bromoethane, which can then be further reacted with iodine to produce this compound .
Chemical Reactions Analysis
1-Azido-2-iodoethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be readily substituted in nucleophilic substitution reactions due to its good leaving group properties.
Click Chemistry: The azide group can participate in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form 1,2,3-triazoles.
Cycloaddition Reactions: The azide group can also undergo cycloaddition reactions to form complex heterocyclic compounds.
Common reagents used in these reactions include sodium azide, copper(I) catalysts, and various alkynes . Major products formed from these reactions include triazoles and other heterocyclic compounds .
Scientific Research Applications
1-Azido-2-iodoethane has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in organic synthesis due to its bifunctional nature, allowing for the attachment of different chemical groups to molecules.
Radiolabeling: The iodine atom can be replaced with radioisotopes like 125I, making it useful for radiolabeling biomolecules in bioimaging and radiopharmaceutical development.
Material Science: The azide group can participate in click reactions for surface modification or the creation of new functional materials, while the iodide group can serve as a crosslinking agent or precursor for inorganic material formation.
Mechanism of Action
The mechanism of action of 1-Azido-2-iodoethane is primarily related to its functional groups. The azide group participates in click chemistry and cycloaddition reactions, while the iodine atom acts as a good leaving group in substitution reactions . These functional groups enable the compound to act as a versatile reagent in various chemical processes.
Comparison with Similar Compounds
1-Azido-2-iodoethane can be compared with other similar compounds such as:
1-Azido-2-chloroethane: Similar in structure but with a chlorine atom instead of iodine.
1-Azido-2-bromoethane: Contains a bromine atom instead of iodine.
1-Azido-2-fluoroethane: Contains a fluorine atom, which is a poor leaving group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in the combination of the highly reactive azide group and the excellent leaving group properties of iodine, making it a versatile reagent in organic synthesis and other scientific applications.
Properties
IUPAC Name |
1-azido-2-iodoethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRGCBRANKQHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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